

Application Notes: Ring-Opening Reactions of tert-Butyl Oxirane-2-carboxylate

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Compound of Interest		
Compound Name:	Tert-butyl oxirane-2-carboxylate	
Cat. No.:	B2960123	Get Quote

APN-CHEM-028

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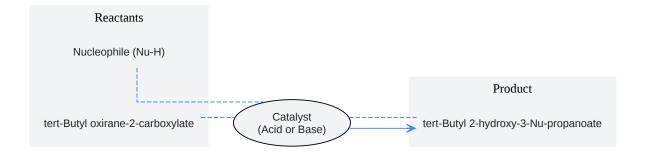
Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a valuable and versatile building block in organic synthesis. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to highly functionalized products. The regioselective ring-opening of this epoxide with a variety of nucleophiles provides a straightforward route to important synthons, such as β -hydroxy, β -amino, and β -thio esters, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. This document provides detailed protocols and application data for the ring-opening reactions of **tert-butyl oxirane-2-carboxylate** with common nucleophiles.

General Reaction and Regioselectivity

The reaction of **tert-butyl oxirane-2-carboxylate** with a nucleophile (Nu-H) typically proceeds via an SN2 mechanism. Due to the steric hindrance and electron-withdrawing nature of the tert-butyl ester group at the C2 position, nucleophilic attack occurs preferentially at the less substituted C3 position. This results in excellent regioselectivity, yielding 3-substituted-2-hydroxypropanoate derivatives. The reaction can be catalyzed by either acid or base.





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Caption: General scheme for the regioselective ring-opening of **tert-butyl oxirane-2-carboxylate**.

Ring-Opening with Amine Nucleophiles

The reaction of **tert-butyl oxirane-2-carboxylate** with primary or secondary amines is a fundamental method for synthesizing β -amino alcohols and their derivatives. The resulting tert-butyl 3-amino-2-hydroxypropanoates are valuable precursors for β -amino acids and peptidomimetics.[1] Lewis acids, such as ytterbium triflate (Yb(OTf)₃), are often employed to catalyze this transformation, enhancing the reaction rate and yield by activating the epoxide ring.[2][3]

Table 1: Ring-Opening of Glycidyl Esters with Amines



Nucleop hile	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Referen ce
Aniline	Yb(OTf) ₃ (10)	THF	RT	2	tert- Butyl 2- hydroxy -3- (phenyl amino)p ropanoa te	92	[2]
Benzyla mine	Yb(OTf)₃ (10)	THF	RT	2.5	tert-Butyl 3- (benzyla mino)-2- hydroxyp ropanoat e	95	[2]
Morpholi ne	Yb(OTf)₃ (10)	THF	RT	3	tert-Butyl 2- hydroxy- 3- morpholi nopropan oate	94	[2]
Pyrrolidin e	Yb(OTf)₃ (10)	THF	RT	2	tert-Butyl 2- hydroxy- 3- (pyrrolidi n-1- yl)propan oate	96	[2]



Nucleop hile	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Referen ce
tert- Butylami ne	LiClO4 (5 M)	Et₂O	RT	0.5	tert-Butyl 3-(tert- butylamin o)-2- hydroxyp ropanoat e	94	

| Aniline | Acetic Acid | Neat | 70 | 3 | tert-Butyl 2-hydroxy-3-(phenylamino)propanoate | 94 |[4] |

Note: Data may be for analogous glycidyl esters but is representative of the reaction with the tert-butyl ester.

Protocol 1: Yb(OTf)₃-Catalyzed Aminolysis of tert-Butyl Oxirane-2-carboxylate

Materials:

- tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)
- Amine (e.g., Benzylamine, 1.0 mmol, 107.2 mg)
- Ytterbium (III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg)
- Anhydrous Tetrahydrofuran (THF), 5 mL
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:



- To a flame-dried round-bottom flask under a nitrogen atmosphere, add ytterbium triflate (62 mg, 0.1 mmol).
- Add anhydrous THF (5 mL) and stir until the catalyst is dissolved.
- Add the amine (1.0 mmol) to the solution, followed by **tert-butyl oxirane-2-carboxylate** (144.2 mg, 1.0 mmol).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 2-3 hours), quench the reaction by adding water (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino alcohol.[2]

Ring-Opening with Thiol Nucleophiles

The thiolysis of epoxides is a reliable method for the synthesis of β-hydroxy sulfides.[5] These compounds are important intermediates in the synthesis of various biologically active molecules. The reaction of **tert-butyl oxirane-2-carboxylate** with thiols proceeds with high regioselectivity to afford tert-butyl 3-(alkylthio)-2-hydroxypropanoates. While the reaction can be performed under basic or Lewis acidic conditions, catalyst-free methods in water have also been developed as an environmentally benign alternative.[5]

Table 2: Ring-Opening of Glycidyl Esters with Thiols



Nucleop hile	Catalyst	Solvent	Temp.	Time (h)	Product	Yield (%)	Referen ce
Thiophe nol	None	Water	RT	5	tert- Butyl 2- hydroxy -3- (phenylt hio)pro panoate	92	[5]
p- Toluenet hiol	None	Water	RT	5.5	tert-Butyl 2- hydroxy- 3-(p- tolylthio)p ropanoat e	94	[5]
Benzyl Mercapta n	None	Water	RT	6	tert-Butyl 3- (benzylthi o)-2- hydroxyp ropanoat e	90	[5]

| 1-Butanethiol | NaOH | Ethanol | 120 (MW) | 0.17 | tert-Butyl 3-(butylthio)-2-hydroxypropanoate | \sim 84* |[6] |

Yield inferred from analogous reactions on similar substrates.

Protocol 2: Catalyst-Free Thiolysis in Water

Materials:

- tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)
- Thiol (e.g., Thiophenol, 1.2 mmol, 132.2 mg)



- Deionized Water (5 mL)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- · Round-bottom flask, magnetic stirrer

Procedure:

- In a 25 mL round-bottom flask, create a suspension of tert-butyl oxirane-2-carboxylate (144.2 mg, 1.0 mmol) and the thiol (1.2 mmol) in deionized water (5 mL).
- Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.
- Monitor the reaction by TLC until the starting epoxide is consumed (typically 5-6 hours).
- Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
- Combine the organic extracts and wash with brine (20 mL).
- Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
- Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the pure β-hydroxy sulfide.[5]

Ring-Opening with Alcohol and Water Nucleophiles

Acid-catalyzed ring-opening of **tert-butyl oxirane-2-carboxylate** with alcohols or water yields β -alkoxy or β -dihydroxy esters, respectively. The reaction with water (hydrolysis) produces tert-butyl 2,3-dihydroxypropanoate, while reaction with an alcohol (alcoholysis) produces a tert-butyl 3-alkoxy-2-hydroxypropanoate. These reactions typically require an acid catalyst, such as sulfuric acid or a Lewis acid, to protonate the epoxide oxygen, making it a better leaving group. [7]

Table 3: Ring-Opening with Oxygen Nucleophiles



Nucleophile	Catalyst	Solvent	Temp. (°C)	Product	Reference
Water	H₂SO₄ (cat.)	Acetone/Wa ter	RT	tert-Butyl 2,3- dihydroxypr opanoate	[7]
Methanol	H ₂ SO ₄ (cat.)	Methanol	Reflux	tert-Butyl 2- hydroxy-3- methoxyprop anoate	[7]

| Various Alcohols | [OSSO]-Fe(III) Triflate (0.05 mol%) | Neat | 80 | tert-Butyl 3-alkoxy-2-hydroxypropanoates |[8][9] |

Protocol 3: Acid-Catalyzed Methanolysis

Materials:

- tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)
- Anhydrous Methanol (10 mL)
- Concentrated Sulfuric Acid (H₂SO₄, 1-2 drops)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- · Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- · Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

- Dissolve tert-butyl oxirane-2-carboxylate (144.2 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
- Carefully add 1-2 drops of concentrated sulfuric acid to the solution.

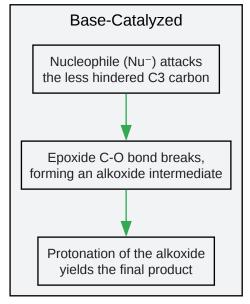


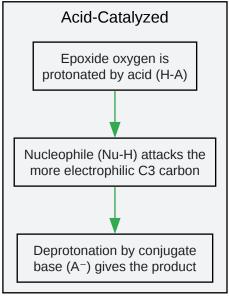
- Attach a reflux condenser and heat the mixture to reflux.
- Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
- Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
- Remove most of the methanol under reduced pressure.
- Extract the remaining aqueous residue with diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
- Purify by flash chromatography if necessary.

Visualization of Mechanisms and Workflows Reaction Mechanism

The ring-opening can be catalyzed by either acid or base, both proceeding via an SN2-type mechanism with attack at the C3 position.

Ring-Opening Mechanisms







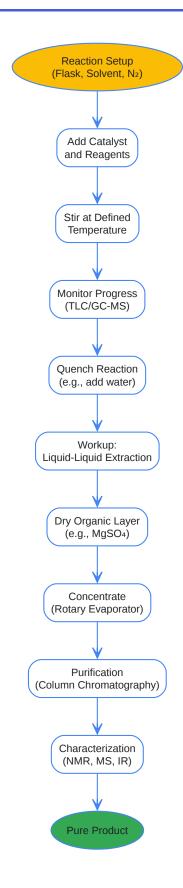
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Caption: Mechanisms for base- and acid-catalyzed epoxide ring-opening.

Experimental Workflow

A typical workflow for performing and analyzing these reactions is outlined below.





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Caption: General experimental workflow for synthesis and purification.



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References

- 1. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N"-Trisubstituted Guanidines [organic-chemistry.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β -amino alcohols Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Ring-Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]-FeIII Triflate Complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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